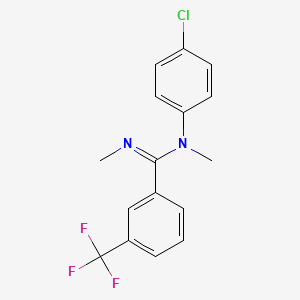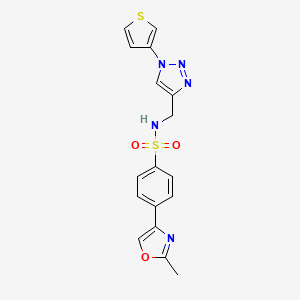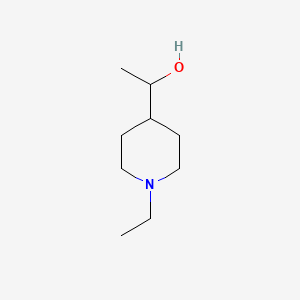
2-(4-(isopropylthio)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heteroatoms. The presence of nitrogen in the pyridine ring and the sulfur in the thiophene ring would add to the complexity of the electronic structure.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The aromatic rings might undergo electrophilic aromatic substitution, while the acetamide group could participate in various reactions involving the carbonyl group or the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water. The molecular weight is 382.54.Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis of novel compounds: 2-(4-(isopropylthio)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, similar to other acetamide derivatives, may be synthesized for potential biological applications. For instance, acetamide derivatives have been synthesized for their antimicrobial activities, with various biological compound activities such as anti-inflammatory, analgesic, antibacterial, antifungal, and antitubercular reported (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Anticancer potential: Compounds similar to 2-(4-(isopropylthio)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide have been evaluated for their potential anticancer activities. For example, N-substituted acetamide derivatives have been studied for their activity against various cancer cell lines (Fallah-Tafti, Foroumadi, Tiwari, Shirazi, Hangauer, Bu, Akbarzadeh, Parang, & Shafiee, 2011).
Src kinase inhibition: Some acetamide derivatives have shown inhibitory activity against Src kinase, suggesting potential applications in cancer therapy. This highlights the significance of exploring similar compounds for their biological activities (Fallah-Tafti et al., 2011).
Molecular Design and Chemical Properties
Molecular structure studies: The study of molecular and supramolecular structures of acetamide derivatives, similar to 2-(4-(isopropylthio)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, is crucial for understanding their chemical properties and potential applications. X-ray diffractometry is commonly used for such studies (Castiñeiras, García-Santos, & Saa, 2018).
Synthesis of analogs: Exploring the synthesis of novel analogs based on the chemical structure of acetamide derivatives opens up avenues for discovering new molecules with potentially beneficial properties (Palamarchuk, Matsukevich, Kulakov, Seilkhanov, & Fisyuk, 2019).
Conducting polymers: Some acetamide derivatives have been used in the synthesis of conducting polymers, indicating a potential application in electrochromic devices and other electronic applications (Variş, Ak, Tanyeli, Akhmedov, & Toppare, 2006).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS2/c1-15(2)26-20-5-3-16(4-6-20)10-21(24)23-12-17-9-19(13-22-11-17)18-7-8-25-14-18/h3-9,11,13-15H,10,12H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNNZUIIIMSQJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(isopropylthio)phenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2355525.png)
![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2355527.png)
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)piperidine-3-carboxamide](/img/structure/B2355528.png)
![2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2355529.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2355531.png)


![(E)-2-Cyano-3-ethoxy-N-(3-ethoxyspiro[3.4]octan-1-yl)prop-2-enamide](/img/structure/B2355537.png)




